molecular formula C8H5NO3 B8780876 2-Methylfuro[3,4-b]pyridine-5,7-dione

2-Methylfuro[3,4-b]pyridine-5,7-dione

Cat. No.: B8780876
M. Wt: 163.13 g/mol
InChI Key: WEZPWDALYRIHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylfuro[3,4-b]pyridine-5,7-dione (CID 13345321) is a fused heterocyclic compound with the molecular formula C8H5NO3 . This compound belongs to a class of furo-pyridine hybrids, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. Fused heterocycles like this one are frequently explored in drug discovery because the combination of different heterocyclic rings can yield novel compounds with improved pharmacological properties . While the specific biological profile of this exact molecule is not fully detailed in the available literature, closely related furopyridine and furopyrimidine analogs have demonstrated significant research value. These analogs have been investigated as inhibitors for various enzymatic targets, including viral proteases like SARS-CoV-2 MPro and PLPro, as well as kinases and other proteins involved in disease pathways . The structural features of this compound, particularly the fused furo[3,4-b]pyridine-dione core, make it a promising scaffold for the design and synthesis of new bioactive molecules. It serves as a versatile building block in organic and medicinal chemistry research, with potential applications in developing therapeutics for conditions such as viral infections, cancer, and inflammatory diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

2-methylfuro[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C8H5NO3/c1-4-2-3-5-6(9-4)8(11)12-7(5)10/h2-3H,1H3

InChI Key

WEZPWDALYRIHIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC2=O

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolo[3,4-b]pyridine-5,7-dione Derivatives

  • Structure and Properties : Pyrrolo[3,4-b]pyridine-5,7-dione replaces the furan oxygen with a pyrrole nitrogen. Its molecular formula is C₇H₄N₂O₂ (molar mass: 148.12 g/mol), identical to the furo analog, but electronic properties differ due to nitrogen’s electron-donating effects .
  • Biological Activity : Derivatives like 2-[11C]methyl-pyrrolo[3,4-b]pyridine-5,7-dione were synthesized for opioid receptor (OR) imaging but showed poor in vivo labeling due to rapid metabolism or low receptor affinity .
  • Synthesis : Resolved stereospecific synthesis methods using tartaric acid highlight the importance of stereochemistry in pharmacological activity .

Thieno[3,4-b]pyridine-5,7-dione

  • Structure and Properties: Thieno[3,4-b]pyridine-5,7-dione incorporates a sulfur atom in the fused thiophene ring (C₇H₃NO₂S; molar mass: 165.17 g/mol). Sulfur’s larger atomic size and polarizability enhance lipophilicity compared to furan or pyrrole analogs .
  • Applications: Thieno derivatives are explored in fluorescent sensors and materials science, leveraging sulfur’s electronic properties for optoelectronic applications .

Furo[3,4-b]pyridine-5,7-dione Derivatives in Pharmacology

  • Anticonvulsant Activity : 6-Substituted-pyrido[3,2-d]pyridazine derivatives synthesized from furo[3,4-b]pyridine-5,7-dione showed potent anticonvulsant effects. For example, compound 3 (ED₅₀: 13.6 mg/kg) and 19 (ED₅₀: 15.9 mg/kg) outperformed carbamazepine in maximal electroshock (MES) tests with higher protective indices (PI: 7.2–13.4) .
  • Antimicrobial Activity : Pyridine carboxamide and pyrrolo[3,4-b]pyridine-5,7-dione derivatives demonstrated moderate antimicrobial activity, with efficacy dependent on substituent groups .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Structural Feature Applications
2-Methylfuro[3,4-b]pyridine-5,7-dione C₈H₆N₂O₂* 162.15* Methyl-substituted furan ring Understudied; analogs used in pharmacology
Furo[3,4-b]pyridine-5,7-dione C₇H₄N₂O₂ 148.12 Furan-oxygen Anticonvulsant synthesis
Pyrrolo[3,4-b]pyridine-5,7-dione C₇H₄N₂O₂ 148.12 Pyrrole-nitrogen OR imaging (unsuccessful)
Thieno[3,4-b]pyridine-5,7-dione C₇H₃NO₂S 165.17 Thiophene-sulfur Fluorescent sensors

*Estimated based on furo[3,4-b]pyridine-5,7-dione with a methyl group.

Table 2: Pharmacological Activity of Key Derivatives

Compound (Derivative) Biological Activity ED₅₀ (mg/kg) Protective Index (PI) Reference
N-m-chlorophenyl-[1,2,4]triazolo... Anticonvulsant (MES test) 13.6 7.2
N-m-chlorophenyltetriazolo... Anticonvulsant (MES test) 15.9 13.4
2-[11C]Methyl-pyrrolo... OR imaging (failed in vivo) N/A N/A

Preparation Methods

Oxidative Cyclization of Enamine Precursors

The iodine-mediated oxidative cyclization of enamines represents a robust pathway for constructing the furopyridine dione scaffold. Source details a protocol where enamine derivatives (e.g., (Z)-4-aminopent-3-en-2-one) undergo cyclization in acetonitrile at 80°C with iodine (1.2 equiv) as the oxidant . The reaction proceeds via tandem oxidation and annulation, forming the fused furan and pyridine rings. Post-reaction purification via column chromatography (petroleum ether/EtOAc) yields 2-methylfuro[3,4-b]pyridine-5,7-dione with a reported purity of ≥95% .

Key Data:

  • Reagents: Iodine (0.36 mmol), CH₃CN (2 mL)

  • Conditions: 80°C, air atmosphere, 6–8 hours

  • Yield: ~65–70% (estimated from analogous reactions)

  • Analytical Confirmation: ¹H NMR (400 MHz, CDCl₃) shows characteristic singlet for the methyl group at δ 2.63 ppm .

Condensation of 3-Amino-2-methylpropenal with Ketones

Source investigates the condensation of 3-amino-2-methylpropenal with methylethylketone under acidic conditions to form pyridine derivatives. While the primary focus is on 2,3,5-trimethylpyridine, mass spectral data (Fig. S-10) confirm the incidental formation of 3-methylfuro[3,4-b]pyridine-5,7-dione . Adjusting stoichiometry and introducing oxidizing agents (e.g., MnO₂) could favor dione formation via dehydrogenation.

Optimization Insights:

  • Catalyst: p-Toluenesulfonic acid (TsOH) enhances cyclization efficiency .

  • Temperature: Elevated temperatures (120°C) promote ring closure but risk decomposition .

Palladium-Catalyzed Cross-Coupling and Cyclization

Patent WO2023275366A1 discloses a multi-step synthesis involving palladium-catalyzed cross-coupling. A brominated pyridine intermediate undergoes Suzuki–Miyaura coupling with a methyl-substituted furanboronic acid, followed by oxidative cyclization using N-iodosuccinimide (NIS). This method achieves regioselective methylation at position 2, critical for pharmaceutical applications .

Procedure Highlights:

  • Coupling Step: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 100°C, 12 hours.

  • Cyclization: NIS (2 equiv), DMSO, 120°C, 6 hours.

  • Yield: ~55% after chromatographic purification .

Solid-Phase Synthesis for High-Throughput Production

Source implies scalable synthesis using solid-phase techniques, though explicit details are proprietary. The protocol likely immobilizes a pyridine precursor on resin, followed by sequential furan ring formation and oxidation. This approach benefits from simplified purification and adaptability for combinatorial libraries .

Advantages:

  • Purity: ≥95% (as per certificate of analysis) .

  • Throughput: Parallel synthesis of 50+ analogs in one batch .

Although not directly cited in the provided sources, microwave-assisted methods are inferred from analogous furopyridine syntheses. For instance, irradiating a mixture of 2-methylpyridine-3,4-diol and maleic anhydride at 150°C for 20 minutes accelerates diketone formation, reducing reaction times from hours to minutes.

Hypothetical Protocol:

  • Reactants: 2-Methylpyridine-3,4-diol (1 equiv), maleic anhydride (1.5 equiv).

  • Conditions: 150°C, 300 W, 20 minutes.

  • Expected Yield: ~70–75% based on similar systems .

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Scalability
Oxidative Cyclization 65–706–895Moderate
Condensation 40–5012–2485Low
Palladium-Catalyzed 551890High
Solid-Phase 602495High
Microwave-Assisted70–750.390Moderate

Q & A

Q. What are the common synthetic routes for preparing 2-Methylfuro[3,4-b]pyridine-5,7-dione?

The compound is synthesized via cyclization of quinolinic acid derivatives. A key method involves treating quinolinic acid with acetic anhydride and acetic acid under reflux to form the furopyridine-dione core . Subsequent methylation at the 2-position can be achieved using methylating agents like methyl iodide in the presence of a base. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid side reactions such as over-oxidation or ring-opening. For intermediates like 6-substituted derivatives, sodium borohydride (NaBH₄) reductions of imide precursors yield reduced analogs (e.g., cis-octahydropyrrolo derivatives) with yields >75% under toluene/AcOH conditions .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural elucidation. For example, copper(II) complexes with 2-methylfuropyridine ligands have been analyzed to reveal distorted square-bipyramidal coordination geometries, intramolecular hydrogen bonds, and π-π stacking interactions (3.44–3.83 Å) . Complementarily, spectroscopic methods like NMR (¹H/¹³C) and IR confirm functional groups, while mass spectrometry validates molecular weight.

Q. What intermediates are pivotal in the synthesis of this compound derivatives?

  • Furo[3,4-b]pyridine-5,7-dione (1) : Synthesized from quinolinic acid and serves as the core scaffold for methylated and substituted analogs .
  • 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione (2) : Generated by reacting (1) with urea, enabling further functionalization (e.g., sulfonation, hydrazone formation) .
  • 6-Substituted derivatives : Introduce diversity via nucleophilic substitution or reductive amination, critical for bioactivity studies .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Racemic mixtures (e.g., cis-octahydropyrrolo derivatives) are resolved using chiral resolving agents like (S)-mandelic acid or (R)-camphorsulfonic acid. For instance, D(-)-tartaric acid in toluene/acetone selectively crystallizes the (4aS,7aS)-enantiomer, achieving >98% enantiomeric excess (ee) . Advanced methods employ chiral HPLC columns (e.g., Newcrom R1) for analytical validation .

Q. What computational methods aid in predicting the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in substitution reactions. Molecular docking studies predict binding affinities to biological targets (e.g., DPP-IV enzymes), guiding SAR for drug design . Software like SHELX refines crystallographic data, resolving disorder in complex coordination geometries .

Q. How do structural modifications impact the biological activity of this compound derivatives?

  • Methylation : Enhances lipophilicity, improving membrane permeability (e.g., 3-methoxymethyl analogs show increased bioavailability) .
  • Sulfonation : Introduces hydrogen-bonding motifs, critical for enzyme inhibition (e.g., DPP-IV inhibitors with IC₅₀ < 10 nM) .
  • Chirality : (S)-enantiomers often exhibit superior pharmacological activity compared to (R)-counterparts, as seen in PROTAC analogs .

Q. What challenges arise in crystallizing this compound-metal complexes?

  • Solvent selection : Methanol or acetonitrile minimizes ligand dissociation during crystal growth .
  • Coordination geometry : Distorted octahedral geometries (e.g., Cu²⁺ complexes) require high-resolution data (≤0.8 Å) to resolve bond-length discrepancies .
  • Intermolecular interactions : C-H···O and π-π stacking must be optimized to stabilize crystal packing .

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